4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine
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Overview
Description
4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of microwave-assisted synthesis, which provides a robust approach for preparing pyridopyrimidine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyridopyrimidine ring.
Scientific Research Applications
4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
Uniqueness
4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methoxy, and methylthio groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8ClN3OS |
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Molecular Weight |
241.70 g/mol |
IUPAC Name |
4-chloro-7-methoxy-6-methylsulfanylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H8ClN3OS/c1-14-6-3-5-7(13-9(6)15-2)8(10)12-4-11-5/h3-4H,1-2H3 |
InChI Key |
IMRUXVIDYMMOAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C(=C1)N=CN=C2Cl)SC |
Origin of Product |
United States |
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